molecular formula C9H10ClNO3 B8129518 Methyl 6-amino-2-chloro-3-methoxybenzoate

Methyl 6-amino-2-chloro-3-methoxybenzoate

Cat. No.: B8129518
M. Wt: 215.63 g/mol
InChI Key: JXQCGPOLEZJPAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-amino-2-chloro-3-methoxybenzoate is an organic compound with the molecular formula C9H10ClNO3. It is a derivative of benzoic acid and is characterized by the presence of an amino group, a chloro group, and a methoxy group attached to the benzene ring. This compound is used in various chemical and pharmaceutical applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-amino-2-chloro-3-methoxybenzoate typically involves the esterification of 6-amino-2-chloro-3-methoxybenzoic acid. This can be achieved through the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems also helps in maintaining consistency and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-2-chloro-3-methoxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The amino group can be oxidized to form nitro derivatives.

    Reduction Reactions: The nitro derivatives can be reduced back to the amino group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide for nucleophilic substitution.

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used for oxidation.

    Reduction Reactions: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are used for reduction.

Major Products Formed

    Substitution Reactions: Products include various substituted benzoates depending on the nucleophile used.

    Oxidation Reactions: Products include nitrobenzoates.

    Reduction Reactions: Products include aminobenzoates.

Scientific Research Applications

Methyl 6-amino-2-chloro-3-methoxybenzoate is used in various scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: It is used in the study of enzyme interactions and as a substrate in biochemical assays.

    Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 6-amino-2-chloro-3-methoxybenzoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and methoxy groups can participate in hydrophobic interactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-amino-2-chloro-3-hydroxybenzoate: Similar structure but with a hydroxy group instead of a methoxy group.

    Methyl 6-amino-2-bromo-3-methoxybenzoate: Similar structure but with a bromo group instead of a chloro group.

    Methyl 6-amino-2-chloro-3-ethoxybenzoate: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

Methyl 6-amino-2-chloro-3-methoxybenzoate is unique due to the specific combination of functional groups, which gives it distinct chemical properties and reactivity. The presence of the methoxy group enhances its solubility in organic solvents, while the chloro group provides a site for further chemical modifications.

Properties

IUPAC Name

methyl 6-amino-2-chloro-3-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c1-13-6-4-3-5(11)7(8(6)10)9(12)14-2/h3-4H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXQCGPOLEZJPAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)N)C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.